2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol
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Overview
Description
L-Glutamic acid, compd. with 2,2’,2’‘-nitrilotris[ethanol] (1:1) is a compound formed by the combination of L-Glutamic acid and 2,2’,2’'-nitrilotris[ethanol] in a 1:1 molar ratio. This compound is known for its surfactant properties and is commonly used in various industrial and personal care applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, compd. with 2,2’,2’‘-nitrilotris[ethanol] (1:1) typically involves the reaction of L-Glutamic acid with 2,2’,2’'-nitrilotris[ethanol] under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then subjected to purification processes to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
L-Glutamic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants and products.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and interactions.
Industry: The compound is employed in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties
Mechanism of Action
The mechanism of action of L-Glutamic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) involves its interaction with various molecular targets and pathways. The compound acts as a surfactant, reducing the surface tension between different phases, which enhances the solubility and dispersion of other substances. It can also interact with cellular membranes, affecting their permeability and stability .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1)
- Triethanolamine lauroyl glutamate
- Lauryl glutamate TEA Salt
Uniqueness
L-Glutamic acid, compd. with 2,2’,2’‘-nitrilotris[ethanol] (1:1) is unique due to its specific combination of L-Glutamic acid and 2,2’,2’'-nitrilotris[ethanol], which imparts distinct surfactant properties. This combination allows it to be used in a wide range of applications, from personal care products to industrial formulations .
Properties
IUPAC Name |
2-aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.C5H9NO4/c8-4-1-7(2-5-9)3-6-10;6-3(5(9)10)1-2-4(7)8/h8-10H,1-6H2;3H,1-2,6H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBPSFQENHCYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.C(CO)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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